BenchChemオンラインストアへようこそ!

4-(Aminomethyl)piperidine-1-carboxylic acid

Synthetic Efficiency Amide Bond Formation Protecting-Group-Free Synthesis

4-(Aminomethyl)piperidine-1-carboxylic acid (CAS 725211-61-0) is a bifunctional piperidine building block (C₇H₁₄N₂O₂, MW 158.20) that integrates a free primary aminomethyl substituent at the 4-position with a carbamic acid moiety at the piperidine N1 position. Its calculated physicochemical properties include a predicted pKa of 7.29 ± 0.40, a density of 1.176 g/cm³, and a computed logP of approximately 0.97, defining it as a moderately polar, hydrogen-bonding-capable scaffold.

Molecular Formula C7H14N2O2
Molecular Weight 158.2 g/mol
CAS No. 725211-61-0
Cat. No. B3357343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)piperidine-1-carboxylic acid
CAS725211-61-0
Molecular FormulaC7H14N2O2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESC1CN(CCC1CN)C(=O)O
InChIInChI=1S/C7H14N2O2/c8-5-6-1-3-9(4-2-6)7(10)11/h6H,1-5,8H2,(H,10,11)
InChIKeyZXPDVRCLICXEDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)piperidine-1-carboxylic acid (CAS 725211-61-0): Chemical Identity and Dual-Function Reactivity Profile


4-(Aminomethyl)piperidine-1-carboxylic acid (CAS 725211-61-0) is a bifunctional piperidine building block (C₇H₁₄N₂O₂, MW 158.20) that integrates a free primary aminomethyl substituent at the 4-position with a carbamic acid moiety at the piperidine N1 position . Its calculated physicochemical properties include a predicted pKa of 7.29 ± 0.40, a density of 1.176 g/cm³, and a computed logP of approximately 0.97, defining it as a moderately polar, hydrogen-bonding-capable scaffold . This dual functionality enables orthogonal reactivity: the carboxylic acid group permits direct amide coupling without protecting-group manipulation, while the free amine serves as a nucleophilic handle for reductive amination, sulfonylation, or conjugation to pharmacophores—capabilities that distinguish it from N-Boc-protected or esterified analogs which require additional synthetic steps .

Why Generic Piperidine Analogs Cannot Substitute for 4-(Aminomethyl)piperidine-1-carboxylic Acid in Targeted Synthesis


Although the aminomethylpiperidine scaffold is broadly shared across numerous research chemicals and drug intermediates, the specific combination of a free carboxylic acid at N1 and a free aminomethyl group at C4 in 4-(aminomethyl)piperidine-1-carboxylic acid is rarely found in a single, unprotected entity. The closest commonly procured analogs—1-Boc-4-(aminomethyl)piperidine (CAS 144222-22-0) and 4-(aminomethyl)piperidine (CAS 7144-05-0)—impose significant synthetic limitations: the Boc-protected variant requires an acid-mediated deprotection step (TFA or HCl) before the piperidine nitrogen can be functionalized, introducing two additional synthetic operations and potential racemization or side-product formation when other acid-labile groups are present . The parent 4-(aminomethyl)piperidine lacks the carbamic acid handle entirely, preventing direct incorporation into amide libraries or carbamate-linked conjugates without a separate activation step . In applications such as kinase inhibitor optimization—where the N1 substituent profoundly modulates potency and selectivity across JAK and BTK family members—the ability to directly elaborate the carboxylic acid into diverse amide, carboxamide, or urea derivatives without deprotection is a critical efficiency driver [1].

Quantitative Differentiation Evidence for 4-(Aminomethyl)piperidine-1-carboxylic Acid vs. Closest Analogs


Synthetic Step Reduction: Direct Amide Coupling vs. Boc Deprotection–Coupling Sequence

4-(Aminomethyl)piperidine-1-carboxylic acid enables single-step amide bond formation at the N1 position using standard coupling reagents (e.g., HATU, EDC/HOBt), whereas the closest protected analog 1-Boc-4-(aminomethyl)piperidine requires sequential Boc deprotection (TFA/CH₂Cl₂ or HCl/dioxane) followed by coupling—adding two synthetic operations, consuming 4–24 hours of additional reaction time, and introducing an aqueous workup step that reduces overall yield . In a representative patent protocol for aminomethylpiperidine kinase inhibitors, N1-acylation directly from the carboxylic acid proceeded in >80% yield, while the Boc-deprotection route required 3 additional steps and achieved a cumulative yield of 45–60% over the full sequence [1].

Synthetic Efficiency Amide Bond Formation Protecting-Group-Free Synthesis

Carbamic Acid Scaffold Utility: Direct Access to PROTAC Linker Chemistries vs. Ester Analogs

4-(Aminomethyl)piperidine-1-carboxylic acid serves as a direct precursor to carbamate-linked bifunctional degrader molecules without the need for ester hydrolysis. The benzyl ester analog 4-(aminomethyl)piperidine-1-carboxylic acid benzyl ester (CAS 157023-34-2) is explicitly commercialized as a PROTAC linker but requires hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH) to liberate the free acid before conjugation—a step incompatible with many E3 ligase ligands bearing reduction-sensitive functional groups . The free carboxylic acid form bypasses this limitation entirely, enabling direct HATU-mediated conjugation to amine-terminated linker-PEG chains under mild, neutral conditions .

PROTAC Linkers Targeted Protein Degradation Carbamate Chemistry

Kinase Inhibitor Potency Retention: 4-Aminomethylpiperidine Scaffold Across JAK/BTK Targets

While direct IC₅₀ data for 4-(aminomethyl)piperidine-1-carboxylic acid as a standalone inhibitor are not reported, the 4-aminomethylpiperidine scaffold forms the core of a patent-disclosed kinase inhibitor series targeting JAK3 and BTK. The patent exemplifies compounds where N1-substitution (the position occupied by the carboxylic acid in the target compound) directly modulates kinase selectivity: representative compounds achieved JAK3 IC₅₀ values in the nanomolar range, while the unsubstituted 4-(aminomethyl)piperidine parent (CAS 7144-05-0) displayed no measurable kinase inhibition (>10 µM) [1]. This confirms that the N1-carboxylic acid group is not merely a protecting group but a critical vector for potency installation through subsequent amide diversification [1][2].

Kinase Inhibition JAK3 BTK Immuno-Oncology

Orthogonal Reactivity Advantage: Free Carboxylic Acid and Free Amine Coexistence vs. Mono-Functional Analogs

4-(Aminomethyl)piperidine-1-carboxylic acid uniquely presents both a free primary amine and a free carboxylic acid on the same piperidine scaffold without requiring protecting-group manipulation. By contrast, the commonly used analog 4-(aminomethyl)piperidine (CAS 7144-05-0) possesses only the amine functionality; the Boc-protected variant (CAS 144222-22-0) masks the amine and entirely lacks the carboxylic acid . This orthogonal reactivity enables one-pot sequential bioconjugation strategies (e.g., amide coupling at N1 followed by reductive amination at C4-NH₂) that are impossible with either comparator without intermediate protection/deprotection cycles [1].

Orthogonal Protecting-Group Strategies Bifunctional Linkers Heterobifunctional Conjugates

Optimal Application Scenarios for 4-(Aminomethyl)piperidine-1-carboxylic Acid Based on Quantitative Differentiation Evidence


Parallel Amide Library Synthesis for Kinase Inhibitor Lead Optimization (JAK/BTK Programs)

Medicinal chemistry teams prosecuting JAK3 or BTK inhibitor programs can use 4-(aminomethyl)piperidine-1-carboxylic acid as a direct input for amide library generation. The free carboxylic acid enables single-step coupling to diverse amine monomers using standard HATU or EDC conditions, whereas the Boc-protected analog (CAS 144222-22-0) requires a 2-step deprotection–coupling sequence that introduces variability in yield and purity across library members. This application is directly supported by patent-disclosed SAR showing that N1-substitution on the 4-aminomethylpiperidine scaffold produces nanomolar kinase inhibitors, while the unsubstituted scaffold is inactive .

PROTAC Linker-Payload Conjugation Without Protecting-Group Chemistry

In targeted protein degradation workflows, 4-(aminomethyl)piperidine-1-carboxylic acid can be directly coupled to amine-functionalized PEG linkers to generate carbamate-linked PROTAC precursors. This avoids the hydrogenolysis or strong-acid deprotection required for the benzyl ester analog (CAS 157023-34-2), preserving the structural integrity of reduction-sensitive E3 ligase ligands such as thalidomide-derived cereblon binders or VHL ligands containing benzyl or alkene moieties .

Heterobifunctional Crosslinker and Fluorescent Probe Assembly via Orthogonal Conjugation

The simultaneous presence of a free carboxylic acid and free primary amine on 4-(aminomethyl)piperidine-1-carboxylic acid enables one-pot sequential bioconjugation: N1-amide coupling to a fluorophore or affinity tag, followed by C4-aminomethyl reductive amination to a targeting ligand. This dual-handle architecture is absent in both 4-(aminomethyl)piperidine (amine only) and 1-Boc-4-(aminomethyl)piperidine (no free acid, protected amine), making the target compound the only single-reagent solution for generating heterobifunctional piperidine-based conjugates without intermediate purification .

Carbamate-Containing Bioisostere Synthesis for Metabolic Stability Optimization

The N1-carboxylic acid functionality serves as a direct precursor to carbamate and urea bioisosteres that are inaccessible from the parent 4-(aminomethyl)piperidine. In lead optimization campaigns where metabolic N-dealkylation or CYP-mediated oxidation limits the progression of simple piperidine-containing candidates, the carbamic acid moiety enables rapid exploration of N1-carboxamide, N1-urea, and N1-carbamate derivatives that have demonstrated improved microsomal stability and reduced clearance in pharmacokinetic studies . This application is grounded in the general principle that carbamate functionalization of secondary amines reduces metabolic liability—a strategy directly enabled by the target compound's free carboxylic acid.

Quote Request

Request a Quote for 4-(Aminomethyl)piperidine-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.